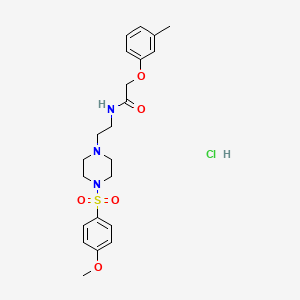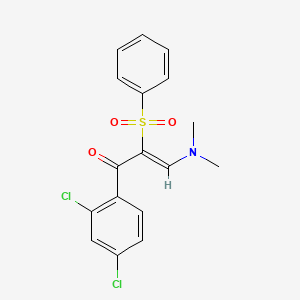![molecular formula C12H14ClNO B2845344 4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2167737-43-9](/img/structure/B2845344.png)
4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine]” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran rings have been constructed by various methods in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Molecular Structure Analysis
The 2-position of benzofuran may be unsubstituted, or isatin, pyrazoline, pyrazole, imidazole, oxadiazole with –Cl, –OH, hydrazides, 2-piperidine, 4-nitrophenyl hydrazones, acetyl group and 2,4-dichloro-isoxazole, 4-fluorophenyl-isoxazole substituents may enhance the antimicrobial activity . Good activity was observed when the 3-position was substituted with hydrazone .Chemical Reactions Analysis
The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been studied extensively for their potential as anticancer agents. Specifically, 4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] exhibits significant cell growth inhibitory effects in various cancer cell lines. For instance, it demonstrates inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers are exploring its mechanisms of action and potential as a novel therapeutic agent.
Anti-Hepatitis C Virus (HCV) Activity
A recently discovered macrocyclic benzofuran compound with anti-HCV activity holds promise as a potential therapeutic drug for hepatitis C disease. Its unique structure and biological activity make it an exciting candidate for further investigation .
Synthetic Applications
Novel methods for constructing benzofuran rings have been developed. For instance:
- Proton quantum tunneling has been employed to construct benzofuran rings with high yield and minimal side reactions, facilitating the creation of complex benzofuran ring systems .
Natural Product Sources
Benzofuran compounds are ubiquitous in nature and are found in various higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and development .
Chemical Synthesis
Researchers have explored diverse synthetic routes to access benzofuran derivatives. These include microwave-assisted synthesis and iodine-catalyzed cascade annulation reactions, resulting in spirocyclic benzofuran–furocoumarins with high yields and excellent stereoselectivity .
Drug Prospects
Given the biological activities and potential applications of benzofuran compounds, including 4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] , they are considered as natural drug lead compounds. Their diverse pharmacological activities make them attractive candidates for drug development .
Mechanism of Action
Target of Action
It’s worth noting that benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Similarly, piperidine derivatives, another class to which this compound belongs, are present in more than twenty classes of pharmaceuticals .
Mode of Action
Benzofuran compounds with halogens or hydroxyl groups at the 4-position have shown good antimicrobial activity . The addition of a spiro junction at the C 2 position of the chroman-4-one molecule, a structure similar to our compound, led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .
Biochemical Pathways
It’s worth noting that piperidine, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .
Pharmacokinetics
The molecular weight of the compound is 22369866 , which is within the optimal range for drug-like properties.
Result of Action
It’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
4-chlorospiro[2H-1-benzofuran-3,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-2-1-3-10-11(9)12(8-15-10)4-6-14-7-5-12/h1-3,14H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDGJTMBLKEOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2845261.png)
![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845267.png)
![N-cyclopentyl-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2845270.png)
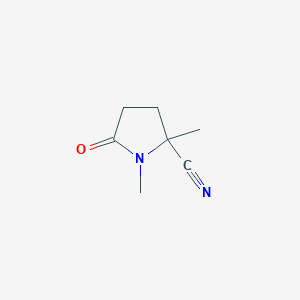
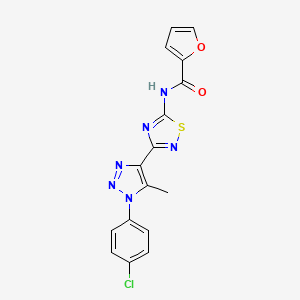


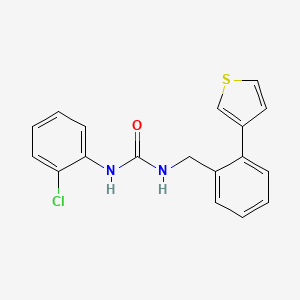
![N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride](/img/structure/B2845280.png)
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)

